molecular formula C12H14O2 B2779936 3-Methoxy-5,7,8,9-tetrahydro-6H-benzocycloheptene-6-one CAS No. 91495-63-5

3-Methoxy-5,7,8,9-tetrahydro-6H-benzocycloheptene-6-one

Cat. No. B2779936
CAS RN: 91495-63-5
M. Wt: 190.242
InChI Key: ZWBQKDCWKNWSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methoxy-5,7,8,9-tetrahydro-6H-benzocycloheptene-6-one” is a chemical compound with the CAS Number: 91495-63-5 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 3-methoxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14O2/c1-14-12-6-5-9-3-2-4-11(13)7-10(9)8-12/h5-6,8H,2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound appears as a powder . It has a melting point range of 52-55 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A novel method for synthesizing 2-hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, a structurally related compound, has been developed. This technique uses Wittig salt, yielding promising results in terms of yield and simplicity (L. Nagarapu & B. Srinivasulu, 2003).

  • Structural Analogues Synthesis : Research on the synthesis of structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one demonstrates the versatility of this compound in generating a range of chemically interesting derivatives (P. Carpenter, V. Peesapati, & G. Proctor, 1979).

  • Metabolism by Bacteria : The metabolism of a related compound, 6,7-dihydro-5H-benzocycloheptene, by Pseudomonas putida, leads to the formation of optically pure benzylic monohydroxylation and dihydroxylation products. This indicates potential biological applications in microbial synthesis and transformation (D. Boyd et al., 1990).

  • Chemical Modification : Research into the chemistry of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one has led to the development of various derivatives, highlighting the compound's adaptability for chemical modifications (Johnathan A. McLean, V. Peesapati, & G. Proctor, 1979).

  • Crystal Structure Determination : Studies on the crystal structure of derivatives of 6,7-dihydro-2-methoxy-5H-benzocyclohepten highlight the compound's utility in structural chemistry and materials science (A. Moustafa & A. S. Girgis, 2007).

  • Heterocyclic System Synthesis : The synthesis of new heterocyclic systems from 3-methoxybenzocycloheptenone derivatives shows the potential of these compounds in developing biologically interesting polynuclear compounds (Vijayakumari & Shivaraj, 2006).

  • Conformational Studies : Conformational and dynamic properties of related compounds have been investigated using NMR methods, providing insights into the chemical behavior and potential applications of these molecules (R. St-Amour, M. T. P. Viet, & M. St-Jacques, 1984).

  • Thermal Rearrangement Studies : The thermal rearrangement of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate offers insights into molecular dynamics and reactions under heat, which is crucial for understanding the stability and reactivity of these compounds (Robert H. Bradbury, Thomas L. Gilchrist, & Charles W. Rees, 1981).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The compound should be handled with appropriate safety measures.

properties

IUPAC Name

3-methoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12-6-5-9-3-2-4-11(13)7-10(9)8-12/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBQKDCWKNWSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC(=O)C2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-aminomethyl-7-methoxy-1,2,3,4-tetrahydro-1-naphthalenol (27.50 g) in 10% aqueous acetic acid solution (250 ml) was added dropwise a solution of sodium nitrite (10.07 g) in water (61 ml) at 8° C.~9° C. The reaction mixture was stirred for 2 hours at the same temperature. The resulting precipitates were collected by filtration. The precipitates were dissolved in ethyl acetate. The solution was dried over magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography (silica gel, n-hexane:ethyl acetate:chloroform=5:1:3) to give 3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one (19.39 g) as a white powder.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
10.07 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
61 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.